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Abstract

Opiranserin hydrochloride (VVZ-149) is an innovative, first-in-class, non-opioid analgesic
agent engineered for the management of moderate to severe pain. Having secured approval in
South Korea for postoperative pain, its development marks a significant step towards
addressing the unmet clinical need for potent pain relief without the adverse effects and
addiction potential of opioids.[1][2] This technical guide provides a comprehensive overview of
Opiranserin's mechanism of action, a summary of key quantitative data from preclinical and
clinical studies, and detailed experimental protocols.

Introduction

The global opioid crisis has underscored the urgent need for effective, non-addictive
analgesics. Opiranserin, a synthetic molecule developed by Vivozon, Inc., presents a promising
alternative.[1] It is a multi-target drug that acts on both the central and peripheral nervous
systems to modulate pain signals.[1] This document serves as a technical resource for
researchers and drug development professionals, consolidating the available scientific and
clinical data on Opiranserin hydrochloride.

Mechanism of Action
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Opiranserin exhibits a unique, multi-target pharmacological profile, primarily functioning as a
dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-
HT2A).[3][4][5] It also demonstrates antagonistic activity on the P2X3 receptor.[2][3]

e GlyT2 Inhibition: By blocking GlyT2, Opiranserin prevents the reuptake of glycine at spinal
synapses. This enhances inhibitory neurotransmission, thereby reducing the transmission of
pain signals to the brain.[6][7]

o 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors decreases the descending
serotonergic facilitatory modulation of pain transmission in the spinal cord and reduces
nociceptor activation in the periphery.[6][7]

o P2X3 Receptor Antagonism: The blockade of P2X3 receptors, which are implicated in
nociceptive signaling, further contributes to its analgesic effect.[2]

This synergistic action on multiple pain-related targets is believed to be the foundation of its
potent analgesic properties.[1]

Signaling Pathway Diagram

Presynaptic Terminal Descending Serotonergic Pathway

Opiranserin

Binds to Inhibits Inhibi Binds to

Postsynaptic Neuron

Glycine
Receptor

Receptor

Hyperpolarization Facilitation of
(Inhibition of Pain Signal
Pain Signal) ’

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.medchemexpress.com/opiranserin.html
https://pubmed.ncbi.nlm.nih.gov/28815639/
https://pubmed.ncbi.nlm.nih.gov/41224221/
https://en.wikipedia.org/wiki/Opiranserin
https://www.medchemexpress.com/opiranserin.html
https://clinicaltrials.gov/study/NCT02992041
https://cdn.clinicaltrials.gov/large-docs/25/NCT05764525/Prot_SAP_000.pdf
https://clinicaltrials.gov/study/NCT02992041
https://cdn.clinicaltrials.gov/large-docs/25/NCT05764525/Prot_SAP_000.pdf
https://en.wikipedia.org/wiki/Opiranserin
https://www.vivozon.com/pages/pipeline/vvz149.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Opiranserin's dual mechanism of action.
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Table 3: Summary of Clinical Trial Efficacy Data
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Trial Phase

Indication

Key Efficacy
Endpoints & Reference

Results

Phase 3
(NCT05764525)

Postoperative pain
(laparoscopic

colectomy)

Primary: Sum of Pain
Intensity Difference
(SPID) at 12h was
significantly improved
by 35% vs. placebo
(p=0.0047).Secondary  [9]
: 30.8% less opioid
consumption and
60.2% fewer PCA
requests in the first
12h vs. placebo.

Phase 2
(NCT02489526)

Postoperative pain
(laparoscopic

colorectal surgery)

34.2% reduction in

opioid consumption

over 24h vs. placebo.

For patients with high ]
preoperative negative
affect, significant pain
reduction and 40%

less opioid use.

Phase 2
(NCT02844725)

Postoperative pain
(laparoscopic and
robotic-laparoscopic

gastrectomy)

Statistically significant
reduction in pain

intensity at 4h post-
emergence (P < .05).

29.5% reduction in

opioid consumption [10]
over 24h. In patients
requiring early rescue,

32.6% less opioid

consumption.

Experimental Protocols
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Preclinical: Spinal Nerve Ligation (SNL) Model in Rats

Objective: To assess the efficacy of Opiranserin in a model of neuropathic pain.
Animal Model: Adult male Sprague-Dawley rats.

Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated
with silk suture.

Drug Administration: Opiranserin hydrochloride (80 mg/kg) is administered orally (p.o.).[3]
[8]

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw
withdrawal threshold (the force at which the rat withdraws its paw) is measured before and
after drug administration. A significant increase in the withdrawal threshold in the ligated paw
compared to vehicle control indicates an analgesic effect.

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated.
Statistical significance is determined using appropriate tests such as ANOVA followed by
post-hoc tests.

Clinical: Phase 3 Trial for Postoperative Pain
(NCT05764525)

Objective: To evaluate the efficacy and safety of Opiranserin for the treatment of
postoperative pain following laparoscopic colectomy.[9]

Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled
study.[9]

Patient Population: 284 adult patients undergoing planned laparoscopic colectomy.[9]
Intervention:

o Treatment Group (n=141): A continuous 10-hour intravenous infusion of Opiranserin (1000
mg total dose). This consists of a loading dose of 160 mg over 30 minutes, followed by a
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maintenance dose of 840 mg over 9.5 hours, administered after emergence from
anesthesia.[7][9]

o Control Group (n=143): A matching placebo infusion.[9]

e Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours
after the start of the drug infusion. Pain intensity is assessed using a numeric rating scale
(NRS).[9]

» Secondary Efficacy Endpoints: SPID at other time points, total opioid consumption via
patient-controlled analgesia (PCA) and rescue medication, and the proportion of patients not
requiring rescue opioids.[9]

o Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory
evaluations.[7]

o Data Analysis: Efficacy outcomes are compared between the Opiranserin and placebo
groups using appropriate statistical methods.

Clinical Trial Workflow Diagram
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Figure 2: Phase 3 postoperative pain trial workflow.
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Pharmacokinetics and Safety

A first-in-human, Phase 1 study in healthy male volunteers evaluated the safety, tolerability, and
pharmacokinetics of Opiranserin.[4] The study involved single ascending dose (SAD) and
multiple ascending dose (MAD) cohorts.[4]

e Pharmacokinetics: Plasma exposure to Opiranserin and its active metabolite (VVZ-368)
showed a dose-proportional increase.[4] The drug did not accumulate in the plasma after
multiple doses.[4] The pharmacokinetic characteristics were found to be linear in the dose
range of 0.5-8 mg/kg.[4] A loading dose followed by a maintenance dose was identified as an
optimal regimen.[4]

o Safety and Tolerability: Opiranserin was generally well-tolerated in both single and multiple-
dose administrations.[4] No clinically significant adverse events were reported up to a
plasma concentration of 3,261 ng/ml, other than mild and brief nausea, dizziness, or
somnolence at plasma levels above 2,000 ng/ml.[6] In Phase 3 trials, the most frequent
adverse events reported were nausea, vomiting, headache, and dizziness.[7]

Conclusion and Future Directions

Opiranserin hydrochloride has demonstrated a robust analgesic effect in both preclinical and
clinical settings, positioning it as a viable non-opioid option for managing moderate to severe
pain. Its multi-target mechanism of action offers a novel approach to pain modulation. The
successful completion of Phase 3 trials and subsequent approval for postoperative pain in
South Korea are significant milestones.[1][2]

Ongoing and future research will likely focus on expanding its indications to other pain
conditions, such as chronic lower back pain, for which a Phase 2 trial is underway.[11] Further
studies are also warranted to fully elucidate the role of its active metabolite and to explore its
potential in combination therapies. The continued development of Opiranserin could provide a
much-needed, effective, and safer alternative in the therapeutic landscape of pain
management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.vivozon.com/pages/pipeline/vvz149.php
https://en.wikipedia.org/wiki/Opiranserin
https://www.medchemexpress.com/opiranserin.html
https://pubmed.ncbi.nlm.nih.gov/28815639/
https://pubmed.ncbi.nlm.nih.gov/28815639/
https://pubmed.ncbi.nlm.nih.gov/28815639/
https://pubmed.ncbi.nlm.nih.gov/41224221/
https://pubmed.ncbi.nlm.nih.gov/41224221/
https://clinicaltrials.gov/study/NCT02992041
https://cdn.clinicaltrials.gov/large-docs/25/NCT05764525/Prot_SAP_000.pdf
https://www.medchemexpress.com/opiranserin-hydrochloride.html
https://synapse.patsnap.com/drug/c7efb3b2b8fc44848e065dee61613b7a
https://academic.oup.com/painmedicine/article-abstract/22/9/2037/6149133
https://www.koreabiomed.com/news/articleView.html?idxno=27178
https://www.koreabiomed.com/news/articleView.html?idxno=27178
https://www.benchchem.com/product/b11933853#opiranserin-hydrochloride-for-non-opioid-pain-relief
https://www.benchchem.com/product/b11933853#opiranserin-hydrochloride-for-non-opioid-pain-relief
https://www.benchchem.com/product/b11933853#opiranserin-hydrochloride-for-non-opioid-pain-relief
https://www.benchchem.com/product/b11933853#opiranserin-hydrochloride-for-non-opioid-pain-relief
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11933853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

